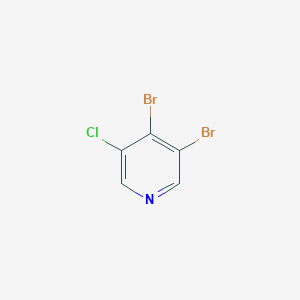

3,4-Dibromo-5-chloropyridine

Beschreibung

Structural Context within Halogenated Pyridines

The chemical behavior of 3,4-Dibromo-5-chloropyridine is fundamentally dictated by its electronic structure. The pyridine (B92270) ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. This effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4).

The presence of three halogen substituents further modifies the electronic landscape of the ring. Halogens exert a dual electronic effect: they are inductively electron-withdrawing but can act as weak π-donors through their lone pairs (resonance effect). In the case of pyridines, the strong inductive withdrawal by the halogens exacerbates the ring's electron-poor nature. This has several consequences:

Acidity: The electron withdrawal increases the acidity of the pyridinium (B92312) ion.

Reactivity: The carbon atoms attached to the halogens become electrophilic and susceptible to nucleophilic attack.

Bond Strengths: The positions of the halogens influence the carbon-halogen (C-X) bond dissociation energies. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for different halogens is I > Br > Cl > F. For different positions on the pyridine ring, oxidative addition is often favored at the C2 and C4 positions due to electronic activation by the nitrogen atom. nih.gov

In this compound, the C4-Br bond is situated at the electronically activated γ-position, while the C3-Br and C5-Cl bonds are at β-positions. This differentiation in both the type of halogen and its position on the ring allows for selective chemical transformations.

Significance of Polyhalogenated Pyridine Scaffolds in Modern Synthesis

Polyhalogenated pyridines are highly valued in organic synthesis because their multiple halogen atoms can serve as "handles" for sequential and site-selective functionalization. researchgate.net This allows for the construction of complex, unsymmetrically substituted pyridine derivatives that would be difficult to assemble otherwise. The primary application of these scaffolds is in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. thieme-connect.comresearchgate.net

The utility of a molecule like this compound lies in the differential reactivity of its C-X bonds. A typical synthetic strategy might involve:

Selective coupling at the most reactive position, which is often the C-Br bond over the C-Cl bond, and frequently the C4 position over the C3/C5 positions. nsf.gov

A second coupling reaction at the remaining bromide position under different conditions or with a more reactive catalyst system.

A final functionalization at the least reactive C-Cl bond, which typically requires harsher reaction conditions.

This stepwise approach provides a powerful and convergent route to densely functionalized pyridine cores, which are prevalent motifs in many biologically active compounds. researchgate.net The ability to control the regioselectivity of these reactions is a central theme in modern heterocyclic chemistry. researchgate.net

Table 2: General Reactivity of Substituted Positions on the Pyridine Ring

| Position | Reactivity towards Electrophilic Aromatic Substitution (EAS) | Reactivity towards Nucleophilic Aromatic Substitution (SNAr) | Reactivity in Pd-Catalyzed Cross-Coupling |

| C2/C6 (α-positions) | Deactivated | Activated | Generally favored, low C-X bond dissociation energy nih.gov |

| C3/C5 (β-positions) | Least deactivated; preferred site for EAS | Less activated than C2/C4/C6 | Less favored than C2/C4 |

| C4 (γ-position) | Deactivated | Highly activated | Generally favored, activated by nitrogen nih.govnsf.gov |

Historical Perspective on the Synthesis and Reactivity of Halogenated Pyridines

The study of pyridine halogenation dates back more than a century, but developing selective and high-yielding methods has been a persistent challenge. nsf.govnih.gov The electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution (EAS), the most common method for halogenating simple arenes like benzene (B151609). nih.gov

Early Methods: Historically, the direct halogenation of pyridine required harsh conditions, such as high temperatures and the use of strong Lewis or Brønsted acids. nih.gov These reactions often resulted in low yields and poor regioselectivity, typically favoring substitution at the 3-position but frequently producing mixtures of isomers. nsf.gov

Mid-20th Century Developments: A significant advance was the use of pyridine N-oxides. The N-oxide group activates the ring towards electrophilic substitution, primarily at the 4-position, and to a lesser extent, the 2-position. After halogenation, the N-oxide could be removed by reduction, providing a more controlled route to specific isomers, particularly 4-halopyridines. nih.gov

Modern Synthetic Strategies: The late 20th and early 21st centuries have seen the development of more sophisticated and regioselective strategies:

Directed Ortho-Metalation (DoM): Using a directing group on the pyridine ring, a strong base can selectively deprotonate an adjacent position, which can then be trapped with a halogen source. nsf.gov

Halogen Dance Reactions: Under certain basic conditions, halogens can migrate around the pyridine ring to a more thermodynamically stable position.

Ring-Opening/Ring-Closing Sequences: Very recent innovative methods involve the temporary opening of the pyridine ring to form a more reactive acyclic intermediate (a Zincke imine). This intermediate can be selectively halogenated under mild conditions before the ring is re-closed, providing access to 3-halopyridines with excellent regiocontrol. nih.gov

Designed Reagents: Phosphine-based reagents have been designed to selectively install a phosphonium (B103445) group at the 4-position of pyridines, which can then be displaced by a halide nucleophile. nih.govchemrxiv.org

These modern methods have transformed the field, making a wide array of specifically substituted halopyridines, including complex polyhalogenated scaffolds, accessible for use in discovery chemistry. nsf.govnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dibromo-5-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2ClN/c6-3-1-9-2-4(8)5(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRFHKSBZCDIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856685 | |

| Record name | 3,4-Dibromo-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335051-91-6 | |

| Record name | 3,4-Dibromo-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 3,4 Dibromo 5 Chloropyridine

Direct Halogenation Routes

Direct halogenation involves the introduction of halogen atoms onto a pyridine (B92270) precursor. The regioselectivity of these reactions is governed by the electronic properties of the pyridine ring and any existing substituents.

A common strategy for synthesizing brominated chloropyridines involves the direct bromination of a suitable chloropyridine starting material. For instance, the synthesis of related compounds like 5-Bromo-2,4-dichloropyridine often starts with a chloropyridine precursor. In one reported method, 2-amino-4-chloropyridine (B16104) is treated with N-bromosuccinimide (NBS) to introduce a bromine atom. guidechem.comgoogle.com This initial bromination is followed by a diazotization reaction to replace the amino group with a second chlorine atom, ultimately yielding the dichlorobromopyridine product. guidechem.comgoogle.com

Another example is the bromination of 2-amino-5-chloropyridine, which can be achieved using bromine in dichloromethane. This reaction demonstrates the direct introduction of a bromine atom onto a chloropyridine ring.

Table 1: Example of Bromination of a Chloropyridine Precursor

| Precursor | Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-amino-4-chloropyridine | N-bromosuccinimide (NBS) | Dichloromethane | 0 °C | 2-amino-5-bromo-4-chloropyridine | 87% | guidechem.com |

Note: The table represents examples of bromination on chloropyridine precursors to form related compounds, not 3,4-Dibromo-5-chloropyridine directly.

Conversely, a brominated pyridine can serve as the precursor for subsequent chlorination. The methods for substitutive chlorination of pyridine compounds often involve molecular chlorine in the presence of a free-radical initiator. google.com While a specific example for the synthesis of this compound from a dibromopyridine precursor is not detailed in the available literature, general chlorination protocols are established. For example, the chlorination of pyridine to 2-chloropyridine (B119429) can be performed in the gas phase at elevated temperatures. google.com The application of such methods to a dibromopyridine would depend on the relative reactivity of the available positions on the pyridine ring.

Halogen Exchange Reactions

Halogen exchange (Finkelstein-type) reactions provide a pathway to introduce a specific halogen by replacing another. These reactions are typically equilibrium-driven, and conditions can be manipulated to favor product formation. societechimiquedefrance.fr

Although the target compound is a bromo-chloro derivative, the principle of halogen exchange is relevant in the broader context of polyhalogenated pyridine synthesis. The conversion of polychlorinated pyridines to fluorinated derivatives is a known strategy. However, specific examples detailing the conversion of a polychlorinated pyridine to this compound via halogen exchange are not prominent. A related process involves the reductive dechlorination of polychlorinated pyridines. For example, 2,3,5-trichloropyridine (B95902) can be reacted with zinc metal in the presence of an acidic compound to yield 3,5-dichloropyridine. epo.org This demonstrates the selective removal of a halogen, which is a key principle in modifying halogenation patterns on a pyridine ring.

Advanced Synthetic Protocols

Modern synthetic organic chemistry offers sophisticated methods for achieving high regioselectivity in the functionalization of heterocyclic compounds.

The precise synthesis of polysubstituted pyridines can be accomplished through the regioselective functionalization of simpler precursors. mdpi.com One advanced strategy involves the generation of highly reactive pyridyne (didehydropyridine) intermediates from dihalopyridines. nih.govresearchgate.net

For example, a regioselective 3,4-difunctionalization of 3-chloropyridines has been developed via a 3,4-pyridyne intermediate. nih.gov This process involves lithiation of a substituted 3-chloropyridine (B48278), followed by treatment with a Grignard reagent. Subsequent heating generates the pyridyne, which then reacts regioselectively with the Grignard moiety at the 4-position. A final quench with an electrophile introduces a substituent at the 3-position. nih.gov Adapting this methodology could potentially offer a route to 3,4-disubstituted pyridines, where the introduced functionalities could be halogens or precursors to them.

Another powerful technique is the regioselective halogen-metal exchange. This method uses organometallic reagents, such as isopropylmagnesium chloride, to selectively swap one halogen atom on a polyhalogenated ring for a metal, which can then be quenched with an electrophile. organic-chemistry.org Studies on 1,2-dibromo arenes have shown that the exchange occurs with high regioselectivity, offering a predictable way to introduce functionality next to an existing substituent. organic-chemistry.org Applying this logic to a di- or tri-halogenated pyridine precursor could provide a strategic route to specifically substituted isomers like this compound. mdpi.com

Site-Selective Halogenation via Designed Phosphine (B1218219) Reagents

The site-selective halogenation of pyridines using custom-designed phosphine reagents is an innovative method that typically targets the 4-position of the pyridine ring. This strategy is predicated on the conversion of a C-H bond at the 4-position into a C-halogen bond through a two-step sequence involving a phosphonium (B103445) salt intermediate.

The general mechanism begins with the activation of the pyridine nitrogen, followed by the selective installation of a specially designed heterocyclic phosphine at the 4-position, forming a pyridylphosphonium salt. These phosphonium salts are rendered more reactive toward nucleophilic displacement due to the electron-deficient nature of the phosphine's ligands. Subsequent treatment with a halide nucleophile, such as lithium chloride or lithium bromide, displaces the phosphine group to yield the 4-halopyridine. Computational studies suggest that the carbon-halogen bond formation proceeds through a stepwise SNAr pathway, with the elimination of the phosphine being the rate-determining step.

While this method is highly effective for the C-4 halogenation of unactivated and complex pyridines, its direct application for the synthesis of this compound is not straightforward. The strategy is designed for the functionalization of a C-H precursor at the 4-position. To synthesize the target compound, which is already substituted at positions 3, 4, and 5, a multi-step approach would be necessary, likely starting with a precursor such as 3-bromo-5-chloropyridine (B1268422). However, the existing methodology focuses on C-H activation at the 4-position, making it less suitable for introducing a halogen at the already substituted C-4 position in the final target molecule.

Table 1: Examples of C4-Selective Halogenation of Pyridines using Phosphine Reagents

| Starting Pyridine | Phosphine Reagent | Halide Source | Product | Yield (%) |

|---|---|---|---|---|

| Pyridine | Heterocyclic Phosphine I | LiCl | 4-Chloropyridine | 85 |

| 3-Methylpyridine | Heterocyclic Phosphine I | LiBr | 4-Bromo-3-methylpyridine | 76 |

| 3-Chloropyridine | Heterocyclic Phosphine I | LiCl | 3,4-Dichloropyridine | 70 |

| Etoricoxib | Monoheterocyclic Phosphine I | LiCl | 4'-Chloro-Etoricoxib | 65 |

Directed Ortho-Metallation and Trapping Strategies

Directed ortho-metalation (DoM) is a powerful and widely used strategy for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.net The principle involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting organometallic intermediate can then be "trapped" with an electrophile to install a new functional group with high precision.

For the synthesis of this compound, DoM represents a highly plausible and strategic approach. In the pyridine series, halogen atoms themselves can serve as effective DMGs. A plausible synthetic route would commence with a precursor such as 3-bromo-5-chloropyridine. In this substrate, the C4-proton is the most acidic due to the inductive effects of the flanking halogen atoms. The chlorine at C5 and the bromine at C3 would cooperatively direct a strong, sterically hindered base like lithium diisopropylamide (LDA) to selectively deprotonate the C4 position. researchgate.net

The resulting 4-lithiated intermediate is then quenched with a suitable electrophilic bromine source, such as 1,2-dibromotetrachloroethane (B50365) or N-bromosuccinimide (NBS), to install the second bromine atom at the C4 position, yielding the final product, this compound. The use of low temperatures (typically -78 °C) is crucial to ensure the stability of the lithiated intermediate and prevent side reactions. google.com This strategy offers a direct and regiocontrolled pathway to highly substituted halopyridines.

Table 2: Research Findings on Directed Ortho-Metalation of Halopyridines

| Substrate | Base | Conditions | Electrophile | Product | Yield (%) |

|---|---|---|---|---|---|

| 3-Chloropyridine | LDA | THF, -75 °C | I₂ | 3-Chloro-4-iodopyridine | 96 |

| 3-Bromopyridine | LDA | THF, -75 °C | (MeS)₂ | 3-Bromo-4-(methylthio)pyridine | 93 |

| 2-Bromo-4-methoxypyridine | LTMP | THF, -78 °C | DMF | 2-Bromo-4-methoxy-3-pyridinecarboxaldehyde | 70 (over 2 steps) |

| 2-Chloro-3-iodopyridine | LDA | THF, -75 °C | CH₃OD | 2-Chloro-4-deuterio-3-iodopyridine | 90 |

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization has emerged as a transformative tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. This approach avoids the need for pre-functionalized starting materials, such as organometallics, thus offering a more atom- and step-economical synthetic route. These reactions often employ a directing group to achieve high levels of regioselectivity.

A potential strategy for synthesizing this compound via this methodology would involve the palladium-catalyzed C-H bromination of a 3-bromo-5-chloropyridine precursor. The core of this process relies on a catalytic cycle that typically begins with the coordination of the palladium catalyst to the pyridine, often facilitated by a directing group. This is followed by the rate-determining C-H activation step, where the C4-H bond is cleaved to form a palladacycle intermediate. Subsequent reaction with a bromine source, often an oxidant and a halide salt, leads to the formation of the C-Br bond and regeneration of the active palladium catalyst.

The primary challenge in this approach is achieving exclusive regioselectivity at the C4 position. The electronic environment created by the existing halogens at C3 and C5 would influence the reactivity of the remaining C-H bonds at C2, C4, and C6. A suitable directing group, potentially installed temporarily at the nitrogen atom or at C2, would be required to steer the palladium catalyst specifically to the C4-H bond. While powerful, the development of a specific catalytic system for this precise transformation would require empirical optimization of the catalyst, ligands, and reaction conditions to overcome the regioselectivity challenge.

Table 3: Examples of Palladium-Catalyzed C-H Functionalization of Pyridine Derivatives

| Substrate | Catalyst | Coupling Partner/Reagent | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|---|

| 2-Phenylpyridine | Pd(OAc)₂ | N-Bromosuccinimide | MeCN, 100 °C | ortho-Bromination | - |

| Pyridine N-oxide | Pd(OAc)₂ | Benzene (B151609) / Ag₂CO₃ | 130 °C | ortho-Arylation | High |

| N-(pyrimidin-2-yl)pivalamide | Pd(OAc)₂ | Iodobenzene | PivOH, K₂CO₃, 120 °C | C5-Arylation | 94 |

| Acetanilide | Pd(OAc)₂ | NCS / CuCl₂ | DCE, 100 °C | ortho-Chlorination | - |

Reactivity and Mechanistic Investigations of 3,4 Dibromo 5 Chloropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on pyridine (B92270) derivatives is a well-established process, facilitated by the ring's ability to stabilize the negatively charged intermediate (a Meisenheimer complex). The reaction rate and regioselectivity are highly dependent on the nature and position of the leaving groups.

The presence of bromine and chlorine atoms on the pyridine ring plays a crucial role in activating the substrate for SNAr reactions. Halogens exert a strong electron-withdrawing inductive effect (-I), which lowers the electron density of the ring and makes it more susceptible to attack by nucleophiles. This effect stabilizes the anionic Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy of the addition step. researchgate.net

In 3,4-Dibromo-5-chloropyridine, a nucleophile can potentially attack the carbon atoms at positions 3, 4, or 5. The regioselectivity of this attack is determined by the relative stability of the possible Meisenheimer intermediates. The pyridine nitrogen is capable of stabilizing a negative charge through resonance when the attack occurs at the C2, C4, or C6 positions.

For this compound, nucleophilic attack at the C4 position is strongly favored. The carbon at C4 is para to the ring nitrogen, allowing the negative charge of the intermediate to be effectively delocalized onto the electronegative nitrogen atom. This provides significant resonance stabilization that is not available for attack at the C3 or C5 positions. Computational studies on similar polyhalogenated heterocycles confirm that positions activated by the ring nitrogen (C2 and C4) generally have lower activation energies for nucleophilic attack. wuxibiology.com Therefore, the bromine atom at the C4 position is the most likely site for nucleophilic displacement.

| Position of Attack | Key Stabilizing Factor | Predicted Reactivity |

|---|---|---|

| C4-Br | Resonance stabilization by para nitrogen atom | Most reactive site |

| C3-Br | Inductive stabilization from adjacent halogens | Less reactive than C4 |

| C5-Cl | Inductive stabilization from adjacent halogens | Less reactive than C4 |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The regioselectivity in these reactions on polyhalogenated substrates like this compound is primarily dictated by the relative reactivity of the carbon-halogen bonds toward the oxidative addition step in the catalytic cycle.

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds between an organohalide and a boronic acid. The selectivity of this reaction on polyhalogenated compounds is governed by the differing reactivities of the C-X bonds. The generally accepted order of reactivity for oxidative addition to a Pd(0) catalyst is C-I > C-OTf > C-Br > C-Cl. rsc.org

In this compound, both C-Br bonds are significantly more reactive than the C-Cl bond. Therefore, selective mono-arylation or vinylation is expected to occur at either the C3 or C4 position. The choice between the C3-Br and C4-Br sites can be subtle and depends on factors like the catalyst, ligands, and steric hindrance. Studies on the closely related 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have shown that the initial Suzuki coupling occurs preferentially at the C3 (or C5) position, with subsequent coupling at the C4 position, suggesting that the C4 position, while electronically active, may be more sterically encumbered. beilstein-journals.org This suggests that under carefully controlled conditions, selective functionalization at the C3-Br bond of this compound could be achieved, followed by a second coupling at the C4-Br bond, and finally at the much less reactive C5-Cl bond.

| Reaction Site | Boronic Acid | Typical Catalyst | Typical Base | Predicted Outcome |

|---|---|---|---|---|

| C3-Br or C4-Br | Ar-B(OH)₂ | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₃PO₄ | Selective mono-arylation at a C-Br position |

| C3-Br and C4-Br | 2.2 eq. Ar-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ | Di-arylation at both C-Br positions |

| C5-Cl | Ar-B(OH)₂ | Pd(OAc)₂ with bulky phosphine (B1218219) ligand | K₃PO₄ | Coupling requires harsher conditions after C-Br sites have reacted |

This compound can participate in Grignard chemistry in two main ways: by forming a Grignard reagent itself or by undergoing cross-coupling with an external Grignard reagent (e.g., Kumada coupling).

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond. This reaction is also selective, following the reactivity trend C-I > C-Br > C-Cl. masterorganicchemistry.com Thus, treating this compound with magnesium would lead to selective insertion at one of the C-Br bonds, most likely at the less sterically hindered C3 position, to form 3-(bromomagnesium)-4-bromo-5-chloropyridine.

In a Kumada cross-coupling reaction, an external Grignard reagent is coupled with the halo-pyridine in the presence of a nickel or palladium catalyst. wikipedia.org The regioselectivity again follows the standard halogen reactivity sequence. A Grignard reagent would first couple at either the C3-Br or C4-Br position before reacting with the C5-Cl bond. This allows for sequential, selective introduction of alkyl or aryl groups. researchgate.net

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org The chemoselectivity of this reaction on polyhalogenated substrates is highly reliable, following the C-I > C-Br > C-Cl trend. wikipedia.org

For this compound, Sonogashira coupling will occur selectively at the C-Br bonds over the C-Cl bond. Research on related substrates like 3,5-dibromo-2,6-dichloropyridine (B8238365) has demonstrated that chemoselective mono- and di-alkynylations can be achieved at the C-Br positions while leaving the C-Cl bonds intact. researchgate.net The regioselectivity between the C3-Br and C4-Br positions can be influenced by the choice of catalyst and ligands, with steric factors often directing the initial coupling to the less hindered C3 position. rsc.org

| Reaction Site | Alkyne | Typical Catalyst System | Typical Base | Predicted Outcome |

|---|---|---|---|---|

| C3-Br or C4-Br | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DiPEA | Selective mono-alkynylation at a C-Br position |

| C3-Br and C4-Br | 2.2 eq. R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Di-alkynylation at both C-Br positions |

Negishi Coupling and Related Reactions

The Negishi coupling, a powerful palladium- or nickel-catalyzed cross-coupling reaction, facilitates the formation of carbon-carbon bonds between organozinc compounds and organic halides. wikipedia.orgorganic-chemistry.org This reaction is highly valued in organic synthesis for its broad scope and tolerance of various functional groups. orgsyn.org In the context of substituted pyridines, the Negishi coupling provides a versatile method for introducing a wide range of substituents onto the pyridine ring. chempedia.info

The reactivity of halogens in Negishi couplings generally follows the order I > Br > Cl, with chlorides often reacting more slowly. wikipedia.orgorgsyn.org This differential reactivity allows for selective cross-coupling reactions on polyhalogenated pyridines. For instance, in a dihalopyridine, the more reactive halogen can be selectively coupled, leaving the less reactive one intact for subsequent transformations. orgsyn.org

While specific studies detailing the Negishi coupling of this compound are not extensively documented in the provided search results, the general principles of this reaction can be applied. Given the reactivity trend, it is expected that the bromine atoms at the 3- and 4-positions would be more reactive than the chlorine atom at the 5-position. The relative reactivity between the C3-Br and C4-Br bonds would depend on the specific electronic and steric environment of the pyridine ring.

The general mechanism of the Negishi coupling involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: General Parameters for Negishi Coupling Reactions

| Parameter | Description |

| Catalyst | Typically a palladium(0) complex, such as Pd(PPh₃)₄, or a nickel complex. wikipedia.org |

| Organozinc Reagent | R'ZnX', where R' can be alkyl, alkenyl, aryl, etc. wikipedia.org |

| Substrate | An organic halide (in this case, this compound). |

| Solvent | Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). |

| Temperature | Varies depending on the reactivity of the substrates, often ranging from room temperature to reflux. |

Metalation and Lithiation Studies

Regioselective lithiation is a powerful tool for the functionalization of pyridine rings, allowing for the introduction of various electrophiles at specific positions. The position of lithiation is directed by the substituents already present on the ring. In the case of halopyridines, lithiation often occurs ortho to a halogen atom. For instance, 3-chloropyridine (B48278) can be regioselectively lithiated at the C4 position using lithium diisopropylamide (LDA). researchgate.net

The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce new functional groups. This strategy provides access to a wide range of 3,4-disubstituted pyridines. researchgate.net The stability of the lithiated intermediate is crucial; in some cases, unstable intermediates can lead to the formation of pyridynes. researchgate.netnih.gov

For a molecule like this compound, the directing effects of the three halogen atoms would influence the site of lithiation. The combined electronic and steric effects would determine the most acidic proton to be abstracted by the strong base.

Table 2: Examples of Electrophilic Quenching Following Lithiation of Halopyridines

| Lithiated Pyridine | Electrophile | Product |

| 3-Chloro-4-lithiopyridine | Chlorotrimethylsilane | 3-Chloro-4-trimethylsilylpyridine researchgate.net |

| 3-Chloro-4-lithiopyridine | n-Butyl iodide | 3-Chloro-4-butylpyridine (with potential for further alkylation) researchgate.net |

| 3-Bromo-4-lithiopyridine | N,N-Dimethylformamide | 3-Bromo-4-formylpyridine znaturforsch.com |

Halogen-metal exchange is another important method for generating organometallic intermediates from halogenated precursors. This reaction typically involves the treatment of an organic halide with an organolithium or organomagnesium reagent. The exchange rate is generally faster for heavier halogens (I > Br > Cl).

In polyhalogenated systems, selective halogen-metal exchange can often be achieved by carefully controlling the reaction conditions, such as temperature and the choice of the organometallic reagent. For this compound, it is anticipated that one of the bromine atoms would undergo exchange preferentially over the chlorine atom. The selectivity between the C3-Br and C4-Br positions would be influenced by the electronic and steric environment.

The resulting organometallic species can then react with various electrophiles, similar to those generated via direct lithiation. This method is particularly useful when direct deprotonation is not feasible or regioselective.

Research on polybromoimidazoles has shown that treatment with butyllithium (B86547) can lead to dilithiated species, which can then be trapped with electrophiles. A similar principle could potentially be applied to di- or tri-halogenated pyridines.

Oxidative Reactions

The nitrogen atom in the pyridine ring possesses a lone pair of electrons and can be oxidized to form a pyridine-N-oxide. abertay.ac.uk This transformation significantly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. The N-oxide group is electron-donating through resonance and electron-withdrawing through induction.

A variety of oxidizing agents can be used for N-oxidation, including hydrogen peroxide in acetic acid, peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), and metal-based catalysts. arkat-usa.org The presence of electron-withdrawing halogen substituents on the pyridine ring can decrease the nucleophilicity of the nitrogen atom, potentially requiring harsher reaction conditions for N-oxidation to occur. arkat-usa.org

Table 3: Common Reagents for Pyridine N-oxidation

| Reagent | Conditions |

| Hydrogen Peroxide / Acetic Acid | Typically heated |

| m-Chloroperoxybenzoic acid (m-CPBA) | Often at room temperature in a chlorinated solvent |

| Methyltrioxorhenium (MTO) / H₂O₂ | Catalytic, often in mild conditions |

Pyridine-N-oxides react with sulfuryl chloride (SO₂Cl₂) to introduce chlorine atoms onto the pyridine ring, typically at the 2- and 4-positions, often accompanied by deoxygenation. clockss.org The reaction of 3,5-dibromopyridine-N-oxide with sulfuryl chloride at elevated temperatures yields a mixture of 2-chloro-3,5-dibromopyridine (B1298877) and 4-chloro-3,5-dibromopyridine. researchgate.net

This suggests that if this compound were first converted to its N-oxide, subsequent reaction with sulfuryl chloride could potentially lead to further chlorination at the 2- or 6-positions. The regioselectivity of this chlorination would be governed by the electronic and steric influences of the existing halogen substituents and the N-oxide group.

Chemo- and Regioselectivity in Multihalogenated Pyridines

An extensive review of scientific literature reveals a notable scarcity of specific research focused on the reactivity and selectivity of this compound. Consequently, the following analysis is predicated on established principles of pyridine chemistry and extrapolated from documented reactivity patterns of structurally analogous multihalogenated pyridines. This section provides a theoretical framework for predicting the chemo- and regioselectivity of this compound in common organic transformations.

The reactivity of halogenated pyridines is predominantly governed by the electron-withdrawing nature of the nitrogen atom, which creates a π-deficient ring system. This electronic characteristic deactivates the ring towards electrophilic aromatic substitution and, conversely, activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho (C2, C6) and para (C4) to the nitrogen atom. In this compound, the presence of three halogen substituents further influences the electronic landscape and provides multiple potential sites for reaction.

Nucleophilic Aromatic Substitution (SNAr)

The most probable reaction pathway for this compound with nucleophiles is the SNAr mechanism. The regioselectivity of this reaction is determined by the position that can best stabilize the negative charge in the intermediate Meisenheimer complex.

Regioselectivity : In the pyridine ring, the C2 and C4 positions are the most electron-deficient. For this compound, the C4 position, being para to the ring nitrogen, is highly activated towards nucleophilic attack. The C3 and C5 positions are analogous to the meta position in benzene (B151609) and are significantly less reactive in SNAr reactions. chemistry-online.com Therefore, nucleophilic attack is predicted to occur selectively at the C4 position, leading to the displacement of the bromide atom at that site.

Chemoselectivity : Chemoselectivity in SNAr reactions on polyhalogenated substrates depends on the relative leaving group ability of the different halogens. In nucleophilic aromatic substitutions where the initial addition of the nucleophile is the rate-determining step, the leaving group order is often F > Cl > Br > I. nih.gov This is because the more electronegative halogen better stabilizes the intermediate complex. However, when the expulsion of the leaving group is involved in the rate-determining step, the C-X bond strength becomes more critical, and the order can shift. For reactions involving pyridinium (B92312) ions, the reactivity of chloro, bromo, and iodo leaving groups can be comparable. nih.gov In the context of this compound, the primary determinant of selectivity is the position. The C4-Br is the most activated site, and thus, substitution is expected here, irrespective of the intrinsic leaving group abilities of bromide versus chloride.

| Reaction Type | Predicted Primary Reaction Site | Driving Factor | Predicted Product Structure |

| SNAr with Nu⁻ | C4-Br | Electronic activation (para to N) | 4-Nu-3-bromo-5-chloropyridine |

| Metal-Halogen Exchange | C4-Br | Higher reactivity of Br vs. Cl | 3-Bromo-5-chloro-4-pyridyl-M |

| Pd-Catalyzed Cross-Coupling | C4-Br > C3-Br >> C5-Cl | Oxidative addition reactivity (I > Br > Cl) | 4-R-3-bromo-5-chloropyridine |

Table 1: Predicted Reactivity and Selectivity of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

In transition metal-catalyzed reactions, such as Suzuki, Stille, or Negishi couplings, the selectivity is governed by the rate of oxidative addition of the C-X bond to the metal center (typically Pd(0)). The established reactivity order for halogens in these reactions is I > Br > Cl > F. wikipedia.org

Chemoselectivity : For this compound, both C-Br bonds are expected to be significantly more reactive than the C-Cl bond. Therefore, selective cross-coupling at one of the bromine-substituted positions is anticipated.

Regioselectivity : Differentiating between the two C-Br bonds at the C3 and C4 positions is more nuanced. The electronic environment and steric hindrance around each site play a role. The C4 position's direct electronic communication with the nitrogen atom can influence its reactivity in the catalytic cycle. For instance, in a related compound, 2,3-dibromo-5-chloropyridine (B45329), Grignard cross-coupling reactions have been shown to occur at a bromine-substituted position. google.com It is plausible that the C4-Br bond in this compound would be the more reactive site due to its activated position.

| Position on Pyridine Ring | Substituent | Relative Electronic Character | Predicted Susceptibility to Nucleophilic Attack |

| C2 | H | Electron-deficient (ortho to N) | High (if a leaving group were present) |

| C3 | Br | Less electron-deficient (meta to N) | Low |

| C4 | Br | Electron-deficient (para to N) | Very High |

| C5 | Cl | Less electron-deficient (meta to N) | Low |

| C6 | H | Electron-deficient (ortho to N) | High (if a leaving group were present) |

Table 2: Analysis of Substituent Positions and Predicted Reactivity in this compound.

Applications in Advanced Chemical Synthesis and Materials Science

Building Block for Complex Organic Molecules

While substituted pyridines are fundamental building blocks in organic chemistry, no specific literature was found detailing the use of 3,4-Dibromo-5-chloropyridine for the synthesis of complex heterocyclic compounds or pyridine-based drug molecules as a key intermediate.

Synthesis of Heterocyclic Compounds

There is no available research demonstrating the use of This compound as a precursor for heterocyclic compounds like azatetralones. In contrast, a related isomer, 2,3-dibromo-5-chloropyridine (B45329) , has been patented for its role as an intermediate in the synthesis of azatetralones, which are themselves precursors to aldose reductase inhibitors. chemical-suppliers.eu

Role in Pharmaceutical Research and Drug Discovery

Precursor to Bioactive Compounds (e.g., Ubrogepant)

The synthesis of the migraine medication Ubrogepant does not utilize this compound. Published synthesis routes clearly identify the precursor as the isomer 2,3-dibromo-5-chloropyridine . chemicalbook.combldpharm.com This intermediate undergoes a series of reactions, including a halogen-metal exchange and subsequent functional group manipulations, to form a key fragment of the final Ubrogepant molecule. chemicalbook.com

Investigation of Topoisomerase Inhibitory Activity

Topoisomerases are crucial enzymes and established targets for anticancer drugs. While various heterocyclic scaffolds are investigated for topoisomerase inhibitory activity, there is currently no published research linking This compound or its direct derivatives to this area of investigation.

Synthesis of Azatetralones

A significant application of a close isomer, 2,3-Dibromo-5-chloropyridine, is its use as a key intermediate in the synthesis of azatetralones. google.com Azatetralones are important structural motifs found in various biologically active compounds. A patented method describes the use of 2,3-dibromo-5-chloropyridine in a Grignard reaction, which is a crucial step in the construction of the azatetralone framework. google.com This synthesis is part of a pathway to produce hydantoin (B18101) aldose reductase inhibitors, which are useful in treating certain chronic complications arising from diabetes mellitus. google.com The regioselective displacement of one of the bromine atoms allows for the introduction of a carbon chain, which is then cyclized to form the desired azatetralone ring system. google.com This highlights the utility of dibromo-chloro-substituted pyridines in the construction of complex heterocyclic systems for medicinal chemistry applications.

| Intermediate | Reaction Type | Product Class | Therapeutic Application | Reference |

| 2,3-Dibromo-5-chloropyridine | Grignard Reaction | Azatetralones | Hydantoin aldose reductase inhibitors | google.com |

Material Science Applications

The unique electronic and structural features of halogenated pyridines also make them attractive building blocks for advanced materials.

Halogenated aromatic compounds, including pyridine (B92270) derivatives, are utilized in the synthesis of high-performance polymers and coatings. mdpi.com The presence of halogen atoms can enhance properties such as thermal stability, flame retardancy, and chemical resistance. While direct applications of this compound in polymer formulations are not extensively documented, the principles of polymer chemistry suggest its potential utility. For example, perfluoropyridine has been used to create fluorinated networks and polymers with enhanced thermal and oxidative stability. mdpi.com The bromine and chlorine atoms in this compound can serve as reactive sites for polymerization reactions or as functionalities to be modified post-polymerization to impart specific properties to the material. Its incorporation into polymer backbones could lead to materials with tailored refractive indices, dielectric constants, or surface properties.

In the field of crystal engineering, halogen bonding has emerged as a powerful tool for the design and construction of supramolecular assemblies. acs.orgnih.govacs.orgnih.gov The electron density around a halogen atom is anisotropically distributed, creating a region of positive electrostatic potential (the σ-hole) on the side opposite to the C-X bond. This positive region can interact favorably with a nucleophilic site, such as the nitrogen atom of a pyridine ring, leading to a highly directional and specific non-covalent interaction known as a halogen bond.

The presence of three halogen atoms (two bromine and one chlorine) on the this compound ring makes it a highly interesting candidate for supramolecular chemistry and cocrystal design. nih.govnih.govresearchgate.net These halogen atoms can act as halogen bond donors, while the pyridine nitrogen can act as a halogen bond acceptor. By carefully selecting co-formers with complementary functionalities, it is possible to design and synthesize cocrystals with desired structural motifs and physicochemical properties, such as solubility and stability. nih.govnih.govresearchgate.net The study of supramolecular assemblies based on halogenated pyridines has demonstrated the ability to control crystal packing through systematic chemical modifications. acs.org

Agrochemical Development

Halogenated pyridines are a cornerstone in the development of modern agrochemicals, serving as crucial intermediates for a wide range of herbicides, insecticides, and fungicides. nih.govnsf.govalfa-chemistry.comchemrxiv.orgresearchgate.net

Computational Chemistry and Spectroscopic Analysis in Elucidating Properties and Reactivity

Computational Modeling of Electronic Properties and Reactivity

Key electronic properties derived from such calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites susceptible to nucleophilic or electrophilic attack. In halogenated pyridines, the electron-deficient nature of the pyridine (B92270) ring, exacerbated by electron-withdrawing halogen atoms, typically results in positive electrostatic potential on the carbon atoms, marking them as sites for nucleophilic attack.

Table 1: Key Electronic Properties Investigated via Computational Modeling

| Calculated Property | Significance in Understanding Reactivity |

|---|---|

| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Correlates with chemical stability; a smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack. |

| Mulliken Atomic Charges | Quantifies the partial charge on each atom, helping to predict reactive centers. |

| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. mdpi.com For polyhalogenated pyridines like 3,4-Dibromo-5-chloropyridine, a primary reaction pathway is nucleophilic aromatic substitution (SNAr). Computational studies on related systems indicate that such reactions proceed via a stepwise mechanism involving the formation of a stable intermediate. chemicalbook.comsigmaaldrich.com

By calculating the energies of reactants, transition states, intermediates, and products, researchers can determine activation barriers and reaction energies. This information helps predict the regioselectivity of a reaction, explaining why a nucleophile might preferentially attack one carbon atom over another. For this compound, calculations could predict whether substitution is more likely to occur at the carbon bearing the chlorine or one of the bromine atoms, and at which position (e.g., C-2, C-4, or C-6 if available) the attack is most favorable. These computational approaches are crucial for designing new synthetic methodologies and optimizing reaction conditions without costly and time-consuming experimental investigations. mdpi.com

Spectroscopic Characterization (e.g., NMR, MS, IR) in Reaction Monitoring

The synthesis and subsequent reactions of this compound rely heavily on spectroscopic techniques for structural confirmation and reaction monitoring. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for characterization.

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to identify the hydrogen atoms on the pyridine ring. For this compound, the spectrum would be expected to show two signals corresponding to the two aromatic protons, with their chemical shifts and coupling constants providing definitive information about their positions relative to the nitrogen and halogen substituents. ¹³C NMR provides information on the carbon skeleton of the molecule. The structures of various 3-chloropyridine (B48278) derivatives synthesized from materials like 3-Bromo-5-chloropyridine (B1268422) have been confirmed using ¹H NMR analysis. guidechem.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound. The mass spectrum of this compound would show a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom, confirming its elemental makeup. Low-resolution mass spectrometry has been used to identify related structures in synthetic processes. google.com

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in a molecule. For this compound, the IR spectrum would display characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations within the pyridine ring. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers. Analysis of related substituted pyridines shows characteristic bands for C-H valence oscillations in the 3000-3100 cm⁻¹ region. mewaruniversity.org

These techniques are not only used for final product characterization but also for monitoring the progress of a reaction, such as a substitution or coupling reaction, by observing the disappearance of starting material signals and the appearance of product signals over time.

Table 2: Role of Spectroscopic Techniques in Analysis

| Technique | Information Provided | Application in Reaction Monitoring |

|---|---|---|

| NMR (¹H, ¹³C) | Provides detailed information on the molecular skeleton, chemical environment of protons and carbons, and connectivity. | Tracks the conversion of reactants to products by observing changes in chemical shifts and signal integration. |

| MS | Determines molecular weight and elemental formula from the mass-to-charge ratio and isotopic pattern. | Identifies intermediates and confirms the mass of the final product in the reaction mixture. |

| IR | Identifies functional groups and characteristic vibrations of the molecular structure. | Monitors the disappearance of reactant functional group bands and the appearance of new bands corresponding to the product. |

Patent Landscape and Commercial Availability for Research and Development

Patent Trends in Synthesis and Application

The patent landscape for halogenated pyridines is rich and varied, reflecting their importance as versatile intermediates in the synthesis of a wide range of functional molecules, particularly in the pharmaceutical and agrochemical industries. While patents specifically claiming "3,4-Dibromo-5-chloropyridine" are not prominent, the patent literature for its isomers provides valuable insights into the synthetic strategies and potential applications of this class of compounds.

A notable trend in the patent literature is the use of brominated and chlorinated pyridines as key building blocks for creating more complex molecular architectures. For instance, patents describe the use of related compounds, such as 2,3-dibromo-5-chloropyridine (B45329), as intermediates in the synthesis of azatetralones. These azatetralones are precursors to hydantoin (B18101) aldose reductase inhibitors, which are investigated for the treatment of chronic complications arising from diabetes mellitus, including cataracts, retinopathy, and neuropathy. google.com This highlights a significant application area for di-bromo-chloro-pyridines in medicinal chemistry.

The synthesis of these halogenated pyridines is also a key focus of patent activity. Patented methods often aim to achieve high yields and regioselectivity, which can be challenging with multi-substituted aromatic rings. For example, a patent discloses a method for synthesizing 2-iodo-3-bromo-5-chloropyridine from 2-amino-3-bromo-5-chloropyridine (B1272082) via a diazotization reaction. google.com Such patents underscore the ongoing innovation in synthetic methodologies to produce these valuable intermediates efficiently and cost-effectively.

The table below summarizes key patent trends for compounds structurally related to this compound, illustrating the primary areas of application and synthetic innovation.

| Patent Focus Area | Key Compound Mentioned | Application/Synthetic Innovation | Representative Patent |

| Pharmaceutical Intermediates | 2,3-Dibromo-5-chloropyridine | Intermediate for azatetralones (aldose reductase inhibitors) for diabetes complications. google.com | US5436344A |

| Synthetic Methodology | 2-iodo-3-bromo-5-chloropyridine | One-step synthesis from an amino-pyridine precursor via diazotization. google.com | CN106467488A |

| Agrochemical Intermediates | 5-Bromo-2-chloropyridine | Building block for fungicides and herbicides. nbinno.com | Not specified in search results |

| Materials Science | 5-Bromo-2-chloropyridine | Used in the synthesis of liquid crystals and organic light-emitting diodes (OLEDs). nbinno.com | Not specified in search results |

Commercial Sourcing for Research and Industrial Applications

The availability of this compound and its isomers from commercial suppliers is crucial for facilitating research and development in academia and industry. A number of chemical suppliers offer these compounds, typically in research quantities, though some may also provide bulk quantities for industrial applications.

As previously noted, 3,5-Dibromo-4-chloropyridine is more commonly listed by chemical suppliers. Companies such as Oakwood Chemical and Finetech Industry Limited list this specific isomer in their catalogs, providing researchers with access to this key building block. finetechchem.comoakwoodchemical.com The availability of related compounds is also robust. For example, 3-Bromo-5-chloropyridine (B1268422) is available from suppliers like Sigma-Aldrich and Matrix Scientific, while 2,3-Dibromo-5-chloropyridine can be sourced from ChemicalBook. sigmaaldrich.commatrixscientific.comchemicalbook.com

These suppliers typically provide detailed product information, including purity, physical properties, and safety data sheets, which are essential for researchers. The commercial availability of these compounds allows for their direct use in synthetic schemes without the need for in-house preparation, thereby accelerating the pace of research and discovery.

The following table provides a summary of commercial suppliers for 3,5-Dibromo-4-chloropyridine and related isomers, which may serve as starting points for sourcing these materials for research and development.

| Compound Name | CAS Number | Potential Commercial Suppliers |

| 3,5-Dibromo-4-chloropyridine | 13626-17-0 | Oakwood Chemical, Finetech Industry Limited finetechchem.comoakwoodchemical.com |

| 3-Bromo-5-chloropyridine | 73583-39-8 | Sigma-Aldrich, Matrix Scientific sigmaaldrich.commatrixscientific.com |

| 2,3-Dibromo-5-chloropyridine | 137628-17-2 | ChemicalBook chemicalbook.com |

| 3,5-Dibromo-2-chloropyridine | 40360-47-2 | Chemical-Suppliers.com chemical-suppliers.eu |

| 5-Bromo-2-chloropyridine | 53939-30-3 | Sigma-Aldrich sigmaaldrich.com |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,4-dibromo-5-chloropyridine to improve yield and purity?

- Methodological Approach :

-

Halogenation Sequence : Prioritize bromination before chlorination to reduce steric hindrance. For example, chlorination at the 5-position can be achieved using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (40–60°C), followed by bromination with liquid bromine (Br₂) in acetic acid at 80°C .

-

Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient (8:2 to 6:4) to isolate the product. Monitor purity via thin-layer chromatography (TLC) with UV detection.

-

Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of Br₂ for di-bromination) and reaction times (6–8 hours for bromination).

Table 1 : Comparison of Halogenation Conditions

Step Reagent Temperature Time Yield (%) Purity (%) Chlorination SO₂Cl₂ 50°C 3 h 85 92 Bromination Br₂ in AcOH 80°C 7 h 78 89

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Recommendations :

-

NMR Spectroscopy : Use - and -NMR in CDCl₃ to confirm substitution patterns. The deshielded proton at C-6 (δ ~8.5 ppm) indicates electron-withdrawing effects from adjacent halogens .

-

Mass Spectrometry : High-resolution ESI-MS with positive ion mode to detect molecular ion peaks (expected m/z: 269.81 [M+H]⁺).

-

Elemental Analysis : Validate Br/Cl content via combustion analysis (theoretical: Br 59.2%, Cl 13.1%).

Table 2 : Key Spectral Data for this compound

Technique Key Peaks/Data Interpretation -NMR δ 8.52 (s, 1H, H-6) C-6 proton environment -NMR δ 148.9 (C-2), 137.5 (C-5) Halogen-induced deshielding HRMS m/z 269.81 ([M+H]⁺, calc. 269.82) Molecular formula confirmation

Q. How does the regioselectivity of bromination and chlorination affect the synthesis of this compound?

- Methodological Insights :

- Directing Effects : The chlorine atom at C-5 exerts a meta-directing effect, favoring bromination at C-3 and C-4. Use Lewis acids like FeBr₃ to enhance electrophilic substitution at these positions .

- Competing Reactions : Monitor for over-bromination by quenching excess Br₂ with sodium thiosulfate (Na₂S₂O₃) post-reaction.

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?

- Methodological Analysis :

- Byproduct Identification : Common byproducts include 3,5-dibromo-4-chloropyridine (due to halogen migration) and debrominated intermediates. Use GC-MS to trace side reactions.

- Kinetic vs. Thermodynamic Control : Lower temperatures (40°C) favor kinetic products (C-3 bromination), while higher temperatures (80°C) promote thermodynamic stability (C-4 bromination) .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Framework :

- Data Triangulation : Cross-validate NMR, IR, and X-ray crystallography results. For example, crystallographic data can resolve ambiguities in NOESY correlations caused by halogen proximity .

- Peer Validation : Share raw spectral data via open-access repositories (e.g., Zenodo) to enable collaborative verification .

Q. What strategies are effective for studying the pharmacological activity of this compound in receptor-binding assays?

- Methodological Guidance :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinase inhibitors). The bromine atoms enhance hydrophobic binding in ATP pockets.

- In Vitro Testing : Conduct competitive binding assays using fluorescently labeled ligands. IC₅₀ values can be calculated via nonlinear regression (GraphPad Prism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.